molecular formula C33H40I6N6O14 B13789644 1,3-Benzenedicarboxamide, 5,5'-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- CAS No. 75871-98-6

1,3-Benzenedicarboxamide, 5,5'-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-

Katalognummer: B13789644
CAS-Nummer: 75871-98-6
Molekulargewicht: 1506.1 g/mol
InChI-Schlüssel: PASMMXVVBFHXBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl, carboxamide, and triiodo groups, making it a versatile molecule in chemical and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves multiple steps, starting with the preparation of the core benzenedicarboxamide structureThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carboxamide groups can yield primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound for certain diseases.

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-diiodo-1,3-benzenedicarboxamide]
  • 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-tetraiodo-1,3-benzenedicarboxamide]

Uniqueness

The uniqueness of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

75871-98-6

Molekularformel

C33H40I6N6O14

Molekulargewicht

1506.1 g/mol

IUPAC-Name

5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-12(4-46)5-47)22(34)19(25(28)37)31(57)41-13(6-48)7-49)16(54)3-17(55)45(2)29-26(38)20(32(58)42-14(8-50)9-51)23(35)21(27(29)39)33(59)43-15(10-52)11-53/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59)

InChI-Schlüssel

PASMMXVVBFHXBN-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.